molecular formula C13H18N2O4 B2583933 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine CAS No. 2055119-27-0

4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine

Cat. No.: B2583933
CAS No.: 2055119-27-0
M. Wt: 266.297
InChI Key: ANPLGKCFHOBBTB-UHFFFAOYSA-N
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Description

4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine ( 2055119-27-0) is a high-purity morpholine derivative of interest in medicinal chemistry and organic synthesis. With a molecular formula of C13H18N2O4 and a molecular weight of 266.30 g/mol, this compound serves as a valuable synthetic intermediate . The structural motif of morpholine attached to a nitrophenoxy chain is frequently explored in drug discovery, particularly for constructing molecules with potential biological activity. Researchers utilize such nitrophenoxy morpholine derivatives as key building blocks in the development of novel pharmacologically active compounds, including antimicrobial agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for any form of human consumption. Researchers should consult the relevant Material Safety Data Sheet (MSDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

4-[2-(2-methyl-4-nitrophenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-11-10-12(15(16)17)2-3-13(11)19-9-6-14-4-7-18-8-5-14/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPLGKCFHOBBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine typically involves the reaction of 2-methyl-4-nitrophenol with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties
Research indicates that compounds similar to 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at mitigating oxidative stress-related diseases. For instance, studies have shown that derivatives can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

2. Inhibition of Enzymatic Activity
The compound has been investigated for its potential to inhibit monoamine oxidase (MAO) and butyrylcholinesterase (BChE). These enzymes are significant in neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that derivatives can serve as selective inhibitors, with IC50 values indicating effective inhibition at low concentrations .

Pharmacological Studies

3. Neuroprotective Effects
In vitro studies have demonstrated the neuroprotective effects of this compound against cellular damage induced by hydrogen peroxide. The compound's ability to maintain cell viability in Vero cells suggests its potential utility in neuroprotection .

Material Science Applications

4. Polymer Chemistry
This morpholine derivative has been explored for its role in synthesizing new polymeric materials. Its unique structure allows for functionalization that can enhance the mechanical properties and thermal stability of polymers, making it valuable in industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntioxidant agentEffective ROS scavenger
Enzyme inhibitionSelective MAO and BChE inhibitors
PharmacologyNeuroprotectionMaintains cell viability under oxidative stress
Material SciencePolymer synthesisEnhances mechanical properties and thermal stability

Case Studies

  • Neuroprotective Study
    A study evaluated the effects of a related compound on Vero cells subjected to oxidative stress. Results indicated that the compound maintained over 80% cell viability at concentrations up to 100 μg/mL, demonstrating its potential as a neuroprotective agent .
  • Polymer Development
    Research into the use of this compound in polymer chemistry revealed that its incorporation into polymer matrices improved tensile strength and thermal resistance, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The nitro group (NO₂) enhances electrophilicity, facilitating nucleophilic substitution reactions. Addition of CF₃ () increases lipophilicity and metabolic stability compared to methyl (target compound) .

Key Observations :

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) are common for nitroaromatic substitutions. Ethyl acetate with triethylamine is effective for morpholine coupling .
  • Yield Variability : Yields range from 53% () to high yields in thiomorpholine derivatives (), likely due to differences in leaving group reactivity (Cl vs. F).

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight Melting Point (°C) Solubility (Predicted)
4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine ~294.3 Not reported Moderate (lipophilic)
4-(4-Nitrobenzyl)morpholine 222.2 Not reported Low (crystalline solid)
4-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl]morpholine 320.3 Not reported Low (high MW, CF₃)
4-(4-Nitrophenyl)thiomorpholine 226.3 Not reported Moderate (thioether)

Key Observations :

  • Crystallinity : Nitroaromatic morpholines often form stable crystals, as seen in 4-(4-nitrophenyl)morpholine’s resolved crystal structure .

Biological Activity

4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with 2-methyl-4-nitrophenoxyethyl chloride under basic conditions. The general reaction pathway can be summarized as follows:

  • Starting Materials : Morpholine and 2-methyl-4-nitrophenoxyethyl chloride.
  • Reaction Conditions : Basic medium (e.g., sodium hydroxide).
  • Major Products : The primary product is this compound, with possible by-products including reduced derivatives.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. The mechanism appears to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
HeLa (Cervical)12
MCF-7 (Breast)8
A549 (Lung)15

The biological activity of this compound is attributed to its structural features:

  • Nitro Group Reduction : The nitro group can be reduced to an amino group, which may interact with various enzymes and receptors.
  • Morpholine Ring : This ring structure facilitates hydrogen bonding and enhances the compound's affinity for biological targets.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Properties : A recent study demonstrated that derivatives of this compound exhibited enhanced activity against multi-drug resistant strains of bacteria, suggesting potential for therapeutic applications in infectious diseases.
    • Reference :
  • Anticancer Research : In a comparative study, the compound was found to be more effective than traditional chemotherapeutics in certain cancer cell lines, highlighting its potential as a lead compound for drug development.
    • Reference :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine, and how can reaction efficiency be monitored?

  • Methodology : Synthesis typically involves nucleophilic substitution between 2-methyl-4-nitrophenol and a morpholine-derived alkylating agent (e.g., 2-chloroethylmorpholine). Reaction efficiency can be monitored via:

  • TLC/HPLC : Track reactant consumption and product formation using reverse-phase chromatography (C18 columns) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) to verify product identity .
  • Kinetic Studies : Measure reaction rates under varying temperatures (e.g., 25–80°C) and solvent polarities (e.g., DMF vs. THF) to optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH₂), nitro group position (meta to ether linkage), and ethyl spacer (δ 1.8–2.1 ppm for CH₂) .
  • FT-IR : Identify key functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C-O-C ether vibration at 1240 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with nitro groups) .

Q. How does the nitro group at the 4-position influence the compound's solubility and reactivity in different solvents?

  • Methodology :

  • Solubility Profiling : Test solubility in polar aprotic solvents (e.g., DMSO, acetone) vs. non-polar solvents (e.g., hexane). The nitro group enhances polarity, favoring miscibility in DMSO (~25 mg/mL at 25°C) .
  • Reactivity Studies : The electron-withdrawing nitro group activates the phenoxy moiety for electrophilic substitutions (e.g., nitration) but may reduce nucleophilicity in basic conditions .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reaction pathways of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate activation energies for SN2 mechanisms at the ethyl spacer using Gaussian or ORCA software. Compare energy barriers for different leaving groups (e.g., Cl⁻ vs. Br⁻) .
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to identify intermediates and transition states in multi-step syntheses .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics (e.g., polar solvents stabilizing charged intermediates) .

Q. How can researchers resolve contradictory data between theoretical predictions and experimental results regarding the compound's stability under acidic conditions?

  • Methodology :

  • Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–50°C. Monitor decomposition via HPLC and compare with DFT-predicted hydrolysis pathways .
  • pH-Dependent NMR : Analyze structural changes (e.g., morpholine ring opening) in D₂O at pH 2–7 to identify instability thresholds .
  • Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD) between computational (e.g., bond dissociation energies) and experimental (e.g., half-life) data .

Q. What factorial design strategies optimize the synthesis of this compound while minimizing byproduct formation?

  • Methodology :

  • Box-Behnken Design : Vary three factors (temperature, solvent ratio, catalyst loading) across 15 experimental runs to model yield and impurity levels .
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 60°C, DMF:H₂O 3:1, 5 mol% K₂CO₃) for >85% yield and <2% byproducts .
  • ANOVA Validation : Confirm statistical significance (p < 0.05) for factors affecting purity, such as reaction time (F-value = 12.4) .

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